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3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Asymmetric synthesis bispidinone functionalization chemoselective derivatization

Medicinal chemists often face protecting-group overhead when constructing unsymmetrical bispidine libraries. This compound solves that challenge as a pre-benzylated intermediate that retains a free N7 amine, enabling direct sequential derivatization without protecting-group manipulation. • Free N7 secondary amine allows chemoselective acylation, sulfonylation, or reductive amination while the N3-benzyl group remains intact. • Rigid chair-chair bicyclic scaffold with a fixed N1···N7 distance provides a structurally defined template for molecular docking and pharmacophore modeling. • Streamlines synthesis of 9-oxo bispidinone-based SARS-CoV-2 3CLpro inhibitors (lead compound IC50 = 0.75 μM) by placing the pharmacophore directly in the core.

Molecular Formula C16H22N2O
Molecular Weight 258.365
CAS No. 107606-88-2
Cat. No. B2697942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
CAS107606-88-2
Molecular FormulaC16H22N2O
Molecular Weight258.365
Structural Identifiers
SMILESCC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C
InChIInChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3
InChIKeyHRZLFKFDCKAGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 107606-88-2): Core Bispidinone Scaffold for Procurement and SAR Development


3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 107606-88-2) is a chiral, N-monosubstituted bispidinone—a bicyclic scaffold built on the 3,7-diazabicyclo[3.3.1]nonane framework [1]. The compound features a single benzyl substituent at the N3 position while retaining a free secondary amine at N7, a key structural attribute that distinguishes it from both N,N'-disubstituted and unsubstituted bispidinone analogs . Its rigid bicyclic architecture with closely spaced nitrogen atoms and a ketone at the 9‑position provides a defined spatial arrangement of hydrogen-bond acceptor and donor functionalities, making it a versatile intermediate for constructing asymmetric bispidine derivatives [1].

Why Unsubstituted or N,N'-Disubstituted Bispidinones Cannot Replace 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in Asymmetric Derivative Synthesis


Within the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) chemical class, biological activity and synthetic utility are exquisitely sensitive to N-substitution pattern [1]. The unsubstituted parent compound (1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, CAS 80808-96-4) lacks the benzyl hydrophobic anchor, while N,N'-dibenzyl analogs (e.g., 3,7-dibenzyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane, CAS 107606-92-8) eliminate the chemically addressable secondary amine required for sequential derivatization . Evidence from structure–activity relationship (SAR) studies on bispidine‑based SARS‑CoV‑2 3CLpro inhibitors demonstrates that the presence, position, and nature of substituents on the bispidinone core directly control both the potency and selectivity of the final ligand [1]. Consequently, 3‑benzyl‑1,5‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one occupies a unique chemical space as the mono‑benzylated intermediate that retains a free N7 handle for further site‑specific functionalization—a feature not offered by either the fully unsubstituted or the symmetrically disubstituted alternatives .

Quantitative Differentiation Evidence for 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Relative to Closest Bispidinone Analogs


Mono-Benzylation Confers a Single Chemically Addressable Secondary Amine Absent in Symmetrical N,N'-Disubstituted Bispidinones

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one retains one free secondary amine (N7) while the N3 position is blocked by a benzyl group. In contrast, 3,7-dibenzyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane (CAS 107606-92-8) has both nitrogens benzylated, eliminating the possibility of chemoselective mono‑functionalization . This structural difference is quantified by the number of accessible nucleophilic sites: the target compound offers one reactive NH for acylation, alkylation, or sulfonylation, versus zero in the dibenzyl analog. The unsubstituted core (CAS 80808-96-4) offers two equivalent NH sites, making regioselective mono‑modification challenging without protection/deprotection sequences [1].

Asymmetric synthesis bispidinone functionalization chemoselective derivatization

Crystallographically Confirmed Rigid Bicyclic Geometry Distinct from More Flexible Acyclic or Monocyclic Amine Scaffolds

X‑ray crystallographic analysis of 3‑benzyl‑1,5‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one confirms a rigid chair‑chair conformation of the bicyclic system with a precisely defined spatial orientation of the benzyl substituent and the ketone oxygen [1]. The N1···N7 distance is constrained by the bicyclic framework, a parameter that is neither present nor controllable in acyclic diamines or monocyclic piperazine analogs. While quantitative comparison with non‑bispidine scaffolds is not available from the same study, the reported crystal structure provides a benchmark for computational docking studies that rely on preorganized pharmacophores.

X-ray crystallography conformational constraint pharmacophore preorganization

Bispidinone Core with 9‑Oxo Group Enables Submicromolar 3CLpro Inhibition in Downstream Derivatives; SAR Confirms Requirement of Carbonyl for Maximal Activity

A systematic SAR study of bispidine‑based SARS‑CoV‑2 main protease (3CLpro) inhibitors demonstrated that compounds bearing a carbonyl group at the 9‑position of the bispidine bicycle consistently exhibit superior inhibitory activity compared to carbonyl‑deficient analogs [1]. The most active bispidinone‑based amide (compound 2j) achieved an IC50 of 0.75 ± 0.2 μM, while amides built on the non‑carbonyl bispidine core (type 3 series) showed markedly reduced potency (e.g., compound 3a IC50 = 17.9 ± 3.1 μM) [1]. Although the target compound itself was not directly assayed, its 9‑oxo bispidinone core is the essential pharmacophoric element that enabled the submicromolar activity of the advanced leads, whereas the analogous scaffold lacking the ketone failed to reach comparable potency.

SARS-CoV-2 3CLpro inhibition bispidinone SAR antiviral drug design

Optimal Research and Procurement Scenarios for 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one


Asymmetric Bispidinone Library Synthesis via Sequential N7-Functionalization

The compound's single free secondary amine at N7 permits chemoselective acylation, sulfonylation, or reductive amination while leaving the N3‑benzyl group intact [1]. This enables the construction of unsymmetrical N,N'‑disubstituted bispidinone libraries without the need for protecting‑group manipulation, a distinct advantage for medicinal chemistry groups generating SAR datasets around the 3,7‑diazabicyclo[3.3.1]nonan‑9‑one scaffold [1][2].

Synthesis of 3CLpro Inhibitor Leads via Amide Coupling at the N7 Position

Structure–activity relationship evidence confirms that bispidinone‑based amides bearing the 9‑oxo group achieve submicromolar inhibition of SARS‑CoV‑2 3CLpro (most active compound 2j: IC50 = 0.75 μM), while amides on the non‑carbonyl scaffold are >20‑fold less potent [1]. Using 3‑benzyl‑1,5‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one as the starting material places the 9‑oxo pharmacophore directly in the core, streamlining the synthesis of potent antiviral candidates [1].

Crystallographic and Computational Docking Studies Requiring a Rigid, Preorganized Bicyclic Template

The compound's chair‑chair bicyclic conformation, established by single‑crystal X‑ray diffraction, provides a structurally defined template with a fixed N1···N7 distance [1]. This rigidity reduces the conformational search space in molecular docking simulations and enables precise pharmacophore modeling, making the compound suitable as a reference standard for computational chemistry workflows targeting bispidine‑binding proteins [1].

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